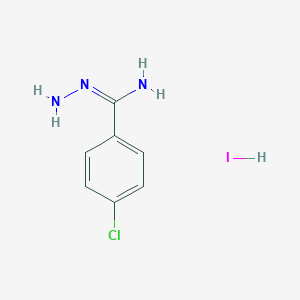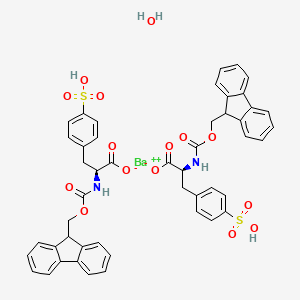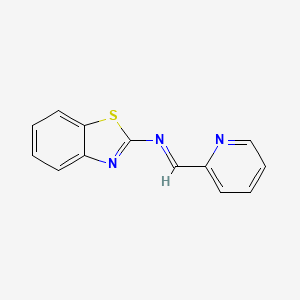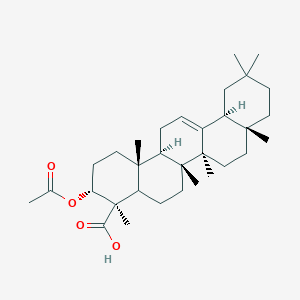
3-O-Acetyl-alpha-boswellic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl-alpha-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species, particularly Boswellia serrata and Boswellia sacra . This compound is known for its significant anti-inflammatory and anti-cancer properties, making it a subject of extensive scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-alpha-boswellic acid typically involves the acetylation of alpha-boswellic acid. The process includes the reaction of alpha-boswellic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-OH position.
Industrial Production Methods: Industrial production of this compound involves the extraction of boswellic acids from the resin of Boswellia species, followed by purification and acetylation processes. High-Performance Liquid Chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Acetyl-alpha-boswellic acid undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the acetyl group, where nucleophiles replace the acetyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidized boswellic acid derivatives.
Reduction: Reduced boswellic acid derivatives.
Substitution: Substituted boswellic acid derivatives.
Applications De Recherche Scientifique
3-O-Acetyl-alpha-boswellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-O-Acetyl-alpha-boswellic acid involves the inhibition of key enzymes and signaling pathways:
Comparaison Avec Des Composés Similaires
- Alpha-boswellic acid
- Beta-boswellic acid
- Acetyl-beta-boswellic acid
- 11-Keto-beta-boswellic acid
- 3-O-Acetyl-11-keto-beta-boswellic acid
Comparison: 3-O-Acetyl-alpha-boswellic acid is unique due to its specific acetylation at the 3-OH position, which enhances its bioavailability and pharmacological activity compared to other boswellic acids . Its potent anti-inflammatory and anti-cancer properties make it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C32H50O4 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(3R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24?,25-,28-,29-,30-,31-,32-/m1/s1 |
Clé InChI |
IAWGZKRQDHPFCZ-GKDVOMOCSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2[C@@]1(C)C(=O)O)C)C)C)(C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


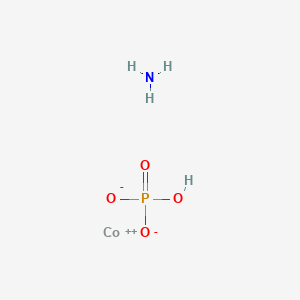
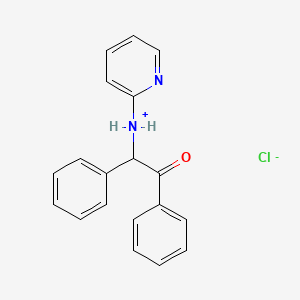
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
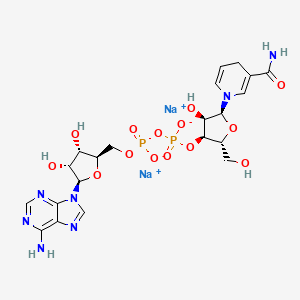
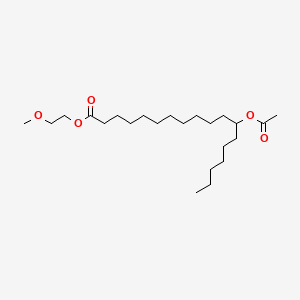
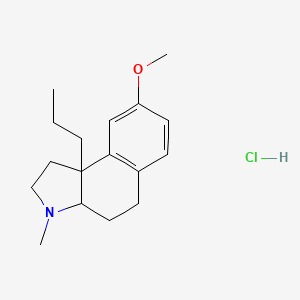
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)

![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
